molecular formula C11H17N3O3S B8298440 4-sulfamoyl-N-(2-dimethylaminoethyl)benzamide

4-sulfamoyl-N-(2-dimethylaminoethyl)benzamide

Cat. No. B8298440
M. Wt: 271.34 g/mol
InChI Key: BUGQZUIRDSIVRZ-UHFFFAOYSA-N
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Patent
US08193184B2

Procedure details

To the 250 ml 3 neck flask equipped with the thermometer, the add funnel and the stirrer, 40 ml of tetrahydrofurane or ether, 4.3 g (0.0485 mol) of N,N-dimethylaminoethylamine and 24 g (33 ml) (0.238 mol) of triethylamine or DIPEA (diisopropylethylamine) was taken up. The solution was cooled to 0° C. and the solution of 10.3 g (0.0470 mol) of sulfamoylbenzoyl chloride IX in 60 ml tetrahydrofurane or ether was added dropwise for 30 min under cooling and stirring so as the temperature did not exceed 0 to 15° C. The mixture was then stirred for 12 hours the at room temperature. 100 ml of petroleum ether or hexane was added to the mixture. The semi-solid product was filtered off and macerated with 20 ml of ice-cooled saturated aqueous sodium chloride solution. The solid product was separated, washed once with 10 ml saturated aqueous sodium chloride solution, 2 times with ice water and purified with crystallization from the water:ethanol (2:1). Afforded 6.1 g (48.0%) of 4-sulfamoyl-N-(2-dimethylaminoethyl)benzamide 1′-1. Colourless solid, m.p. 150-151° C.
[Compound]
Name
3
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
N,N-dimethylaminoethylamine
Quantity
4.3 g
Type
reactant
Reaction Step Three
Quantity
33 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sulfamoylbenzoyl chloride
Quantity
10.3 g
Type
reactant
Reaction Step Six
Quantity
60 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
40 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
petroleum ether
Quantity
100 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
CNN(CC)NC.C([N:10]([CH2:13][CH3:14])[CH2:11][CH3:12])C.[CH:15]([N:18]([CH:21](C)C)CC)(C)C.[S:24]([C:28]1[CH:36]=[CH:35]C=C[C:29]=1[C:30](Cl)=O)(=[O:27])(=[O:26])[NH2:25].[O:37]1CCCC1>CCOCC.CCCCCC>[S:24]([C:28]1[CH:36]=[CH:35][C:14]([C:13]([NH:10][CH2:11][CH2:12][N:18]([CH3:21])[CH3:15])=[O:37])=[CH:30][CH:29]=1)(=[O:27])(=[O:26])[NH2:25]

Inputs

Step One
Name
3
Quantity
250 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
N,N-dimethylaminoethylamine
Quantity
4.3 g
Type
reactant
Smiles
CNN(NC)CC
Step Four
Name
Quantity
33 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Six
Name
sulfamoylbenzoyl chloride
Quantity
10.3 g
Type
reactant
Smiles
S(N)(=O)(=O)C1=C(C(=O)Cl)C=CC=C1
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCCC1
Step Eight
Name
petroleum ether
Quantity
100 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring so as the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
CUSTOM
Type
CUSTOM
Details
did not exceed 0 to 15° C
STIRRING
Type
STIRRING
Details
The mixture was then stirred for 12 hours the at room temperature
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The semi-solid product was filtered off
TEMPERATURE
Type
TEMPERATURE
Details
cooled saturated aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
The solid product was separated
WASH
Type
WASH
Details
washed once with 10 ml saturated aqueous sodium chloride solution, 2 times with ice water
CUSTOM
Type
CUSTOM
Details
purified with crystallization from the water:ethanol (2:1)

Outcomes

Product
Name
Type
product
Smiles
S(N)(=O)(=O)C1=CC=C(C(=O)NCCN(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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